molecular formula C10H21Cl B13193045 3-(Chloromethyl)-2,3,5-trimethylhexane

3-(Chloromethyl)-2,3,5-trimethylhexane

Cat. No.: B13193045
M. Wt: 176.72 g/mol
InChI Key: QSMZCHCIRZNJTM-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-2,3,5-trimethylhexane is an organic compound characterized by a chloromethyl group attached to a hexane backbone with three methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-2,3,5-trimethylhexane typically involves the chloromethylation of 2,3,5-trimethylhexane. One common method is the reaction of 2,3,5-trimethylhexane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the chloromethyl derivative .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-2,3,5-trimethylhexane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of azides, thiocyanates, or amines.

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

3-(Chloromethyl)-2,3,5-trimethylhexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-2,3,5-trimethylhexane involves the reactivity of the chloromethyl group. This group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. The molecular targets and pathways involved depend on the specific reactions and derivatives formed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Chloromethyl)-2,3,5-trimethylhexane is unique due to its specific structure, which allows for selective reactions and the formation of a wide range of derivatives. Its trimethyl-substituted hexane backbone provides steric hindrance, influencing its reactivity compared to other chloromethyl compounds .

Properties

Molecular Formula

C10H21Cl

Molecular Weight

176.72 g/mol

IUPAC Name

3-(chloromethyl)-2,3,5-trimethylhexane

InChI

InChI=1S/C10H21Cl/c1-8(2)6-10(5,7-11)9(3)4/h8-9H,6-7H2,1-5H3

InChI Key

QSMZCHCIRZNJTM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)(CCl)C(C)C

Origin of Product

United States

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